molecular formula C15H16O4 B1675479 Linderane CAS No. 13476-25-0

Linderane

Cat. No.: B1675479
CAS No.: 13476-25-0
M. Wt: 260.28 g/mol
InChI Key: KBMSVODXFLAQNJ-PIMMBPRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linderane is a naturally occurring sesquiterpenoid compound isolated from the roots of Lindera aggregata, a traditional Chinese medicinal plant. It is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antibacterial effects .

Mechanism of Action

Target of Action

Linderane, a natural compound isolated from the root of Lindera aggregata , primarily targets the Cytochrome P450 2C9 (CYP2C9) and the Cannabinoid 2 Receptor (CB2R) . CYP2C9 is an important enzyme involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The CB2R is a key component of the endocannabinoid system, which plays a significant role in regulating pain and related emotions .

Mode of Action

This compound acts as an irreversible inhibitor of CYP2C9 , meaning it forms a covalent bond with the enzyme, leading to permanent loss of enzymatic activity. This can influence the metabolism of drugs and other substances processed by CYP2C9 .

In the case of CB2R, this compound binds to this receptor, leading to the restoration of anterior cingulate cortex microglia M2 polarization . This action helps alleviate pain and anxiety in conditions like chronic pain .

Biochemical Pathways

This compound has been found to suppress hepatic gluconeogenesis by inhibiting the cAMP/PKA/CREB pathway . It does this through the indirect activation of Phosphodiesterase 3 (PDE3) via the ERK/STAT3 activation . PDE3 is a cyclic AMP (cAMP)-degrading enzyme, and its activation leads to a decrease in intracellular cAMP concentration . This results in reduced gene expression of key gluconeogenesis enzymes, phosphoenolpyruvate carboxykinase (Pck1) and glucose-6-phosphatase (G6pc) .

Pharmacokinetics

For instance, pretreatment with this compound led to changes in the pharmacokinetics of tolbutamide, a drug metabolized by CYP2C9 .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammatory cytokines and the inhibition of anterior cingulate cortex (ACC) microglial activation . These effects contribute to the alleviation of pain and anxiety in conditions like chronic pain . In terms of metabolic effects, this compound has been shown to improve glucose and lipid metabolism in ob/ob mice .

Biochemical Analysis

Biochemical Properties

Linderane interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit gluconeogenesis by activating hepatic phosphodiesterase 3 (PDE3), a cyclic AMP (cAMP)-degrading enzyme, in rat primary hepatocytes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing gluconeogenesis through the cAMP pathway inhibition . This suppression leads to decreased intracellular cAMP concentration and cAMP-response element-binding protein (CREB) phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it indirectly activates PDE3 through extracellular regulated protein kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to improve glucose and lipid metabolism after chronic oral administration in ob/ob mice

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as PDE3 and affects metabolic flux and metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

Linderane can be synthesized through various organic reactions. One common method involves the reaction of phenol with an acid anhydride or the reaction of a ketone with a carboxylic acid anhydride . These reactions typically require specific catalysts and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves extraction from the roots of Lindera aggregata. The extraction process includes solvent extraction using organic solvents such as ethanol, followed by purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Linderane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Linderane has a wide range of scientific research applications:

Comparison with Similar Compounds

Linderane is unique among sesquiterpenoids due to its specific pharmacological properties and molecular structure. Similar compounds include:

This compound stands out due to its multifaceted mechanisms of action and broad range of applications in scientific research and industry.

Properties

CAS No.

13476-25-0

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(1S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one

InChI

InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/t12?,13?,15-/m0/s1

InChI Key

KBMSVODXFLAQNJ-PIMMBPRGSA-N

Isomeric SMILES

CC1=CCC[C@@]23C(O2)C(C4=C(C1)OC=C4C)OC3=O

SMILES

Cc1c([C@H]2[C@H]3C(CC/C=C(C)/C4)(C(O2)=O)O3)c4oc1

Canonical SMILES

CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDR cpd
linderane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linderane
Reactant of Route 2
Linderane
Reactant of Route 3
Linderane
Reactant of Route 4
Linderane
Reactant of Route 5
Linderane
Reactant of Route 6
Linderane
Customer
Q & A

Q1: What is the primary mechanism of action of Linderane in inhibiting gluconeogenesis?

A1: this compound inhibits hepatic gluconeogenesis by indirectly activating phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic AMP (cAMP). [] This activation occurs through the extracellular regulated protein kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) pathways. []

Q2: How does this compound's effect on the cAMP pathway impact gene expression related to gluconeogenesis?

A2: By activating PDE3 and reducing cAMP levels, this compound inhibits the phosphorylation of cAMP-response element-binding protein (CREB). [] This, in turn, suppresses the expression of key gluconeogenic genes, phosphoenolpyruvate carboxykinase (Pck1) and glucose-6-phosphatase (G6pc). []

Q3: What role does the cannabinoid 2 receptor (CB2R) play in this compound's analgesic effects?

A3: this compound exhibits analgesic and anti-anxiety effects, potentially by binding to CB2R. [] These effects are thought to be mediated through the restoration of M2 polarization in microglia within the anterior cingulate cortex (ACC), a brain region involved in pain and emotional processing. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]

Q5: What spectroscopic techniques have been used to elucidate the structure of this compound and its derivatives?

A5: Various spectroscopic techniques have been employed to elucidate the structures of this compound and its derivatives, including Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Electronic Circular Dichroism (ECD). [, , , ]

Q6: What analytical methods are commonly used for the detection and quantification of this compound in plant materials or extracts?

A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors or mass spectrometry (MS), is widely used for the analysis of this compound. [, , , , , , , ]

Q7: How is the quality of Lindera aggregata extracts controlled with respect to this compound content?

A8: Quality control of Lindera aggregata extracts often involves setting standards for this compound content, determined through validated analytical methods like HPLC. [] Thin-layer chromatography (TLC) is also employed for the identification of Lindera aggregata based on characteristic compound profiles. []

Q8: Has this compound demonstrated efficacy in any in vivo models of disease?

A10: this compound demonstrated beneficial effects on glucose and lipid metabolism in ob/ob mice, a model for obesity and type 2 diabetes. [] It also showed analgesic and anti-anxiety effects in a mouse model of complete Freund's adjuvant (CFA)-induced inflammatory pain. [] Additionally, this compound, along with other sesquiterpene lactones from Lindera aggregata, showed hepatoprotective activity against H2O2-induced oxidative damage in HepG2 cells. []

Q9: What is known about the safety profile and potential toxicity of this compound?

A9: While this compound has shown promising bioactivities in preclinical studies, comprehensive toxicological data is limited in the provided research. Further studies are needed to thoroughly evaluate its safety profile for potential therapeutic applications.

Q10: Does this compound interact with any drug-metabolizing enzymes?

A12: this compound acts as a mechanism-based inactivator of CYP2C9, a key enzyme involved in the metabolism of various drugs. [] This interaction can potentially lead to drug-drug interactions. [, ]

Q11: Are there known drug interactions associated with the use of this compound?

A13: Given its inhibitory effect on CYP2C9, this compound has the potential to interact with drugs that are substrates of this enzyme, such as diclofenac, tolbutamide, and warfarin. [] Co-administration of this compound with these drugs might alter their pharmacokinetic properties and lead to potential adverse effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.